molecular formula C14H13N5O3 B2879102 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338651-95-8

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2879102
CAS No.: 1338651-95-8
M. Wt: 299.29
InChI Key: ZAUPGFHIASPKIL-UHFFFAOYSA-N
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Description

1-[4-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS: 1338653-53-4) is a heterocyclic compound featuring a pyridine core substituted with a 3-propyl-1,2,4-oxadiazole moiety at the 4-position and an imidazole ring at the 2-position. The imidazole ring is further functionalized with a carboxylic acid group at the 4-position.

Properties

IUPAC Name

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-7-10(14(20)21)16-8-19/h4-8H,2-3H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPGFHIASPKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the pyridine ring: The oxadiazole intermediate can be coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.

    Formation of the imidazole ring: The final step involves the cyclization of the pyridine-oxadiazole intermediate with an appropriate imidazole precursor under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Potential Applications References
1-[4-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid 3-propyl oxadiazole, pyridine-imidazole linkage, carboxylic acid 299.29* High lipophilicity (propyl chain), hydrogen-bonding capacity (carboxylic acid) Agrochemical research
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Ethyl substituent on oxadiazole 285.26 Reduced lipophilicity vs. propyl analog; similar solubility Pharmaceutical intermediates
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Isopropyl oxadiazole, pyrazole core (vs. imidazole), methyl group 315.31* Increased steric bulk; pyrazole may alter binding affinity Not specified
Imazapic (2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-PCA) Dihydroimidazolone core, methylpyridinecarboxylic acid 275.30 Herbicidal activity (ALS inhibitor) Agriculture (herbicide)
Imazamox Methoxymethyl pyridine, dihydroimidazolone 306.29 Broad-spectrum herbicide Crop protection

*Calculated based on molecular formula.

Key Observations

Isopropyl substitution (as in the pyrazole analog) introduces steric hindrance, which may affect binding to biological targets like enzymes or receptors .

Core Heterocycle Differences :

  • Replacing imidazole with pyrazole (as in the isopropyl analog) alters electronic properties and hydrogen-bonding capacity, which could shift activity profiles .
  • Dihydroimidazolone -containing herbicides (e.g., imazapic, imazamox) exhibit proven herbicidal activity via acetolactate synthase (ALS) inhibition, suggesting that the oxadiazole-containing target compound may have a different mechanism .

In contrast, imidazolinone herbicides like imazapic are commercially successful, highlighting the importance of the dihydroimidazolone core for agrochemical activity .

Biological Activity

1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS Number: 1355236-17-7) is a synthetic compound that has garnered attention for its diverse biological activities. This compound incorporates an imidazole ring and a 1,2,4-oxadiazole moiety, which are known for their pharmacological significance. This article reviews its biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by data from various studies.

Molecular Formula: C14H13N5O3
Molecular Weight: 299.29 g/mol
CAS Number: 1355236-17-7
Purity: ≥95%

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound demonstrated activity with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
  • Escherichia coli : Similar efficacy was observed against E. coli strains, indicating broad-spectrum antimicrobial potential .

Anticancer Activity

Research has indicated that this compound possesses notable cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM) Reference
NUGC (Gastric Cancer)0.021
A549 (Lung Cancer)0.045
MCF7 (Breast Cancer)0.030

In vitro studies demonstrated that the compound inhibited cell proliferation significantly, showcasing its potential as an anticancer agent.

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. In animal models, it exhibited a reduction in paw edema and pain response comparable to standard anti-inflammatory drugs . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.

Case Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of imidazole and oxadiazole compounds, including the target compound. These derivatives were screened for biological activity, revealing that modifications to the side chains significantly influenced their potency against cancer cell lines .
  • Comparative Study on Antimicrobial Efficacy : A comparative analysis was performed on the antimicrobial efficacy of the compound against traditional antibiotics. The results indicated that the compound was more effective than several commonly used antibiotics against resistant strains of bacteria .

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